N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound. Its structure consists of a tetrahydroquinazoline ring, a dimethylphenyl group, and a pyrrolidine carboxamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route involves multiple steps, starting with the preparation of the tetrahydroquinazoline ring through a cyclization reaction. The reaction conditions typically include the use of organic solvents like dichloromethane or toluene and catalysts such as palladium on carbon. The dimethylphenyl and pyrrolidine moieties are then introduced through subsequent reactions involving reagents like lithium diisopropylamide (LDA) and organolithium compounds.
Industrial Production Methods: Industrial production may involve optimization of these laboratory-scale reactions for higher yield and purity. Continuous flow reactors and automated synthesis machines are often employed to increase efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents like potassium permanganate or chromium trioxide
Reducing agents such as sodium borohydride or lithium aluminum hydride
Halogens and halogenating agents for substitution reactions
Major Products: Products vary depending on the specific reaction:
Oxidation may yield hydroxylated derivatives
Reduction typically produces amine derivatives
Substitution reactions can yield a variety of substituted products based on the halogen used
Scientific Research Applications
In chemistry, this compound can serve as a building block for more complex molecules. In biology and medicine, it may function as a ligand in receptor studies or as a potential therapeutic agent due to its amine and carboxamide groups. In industry, it could be used in the synthesis of novel materials or drugs.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The dimethylamino and carboxamide groups allow it to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity.
Comparison with Similar Compounds
Comparison: When compared to similar compounds, such as those with different substituents on the tetrahydroquinazoline or pyrrolidine rings, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibits unique properties due to its specific substituents.
List of Similar Compounds:
N-[2-(methylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-14-5-7-19(9-15(14)2)28-13-17(11-21(28)29)22(30)25-18-6-8-20-16(10-18)12-24-23(26-20)27(3)4/h5,7,9,12,17-18H,6,8,10-11,13H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQPWAMQVFKAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCC4=NC(=NC=C4C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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